

Synthetic routes to novel derivatives from 4-Fluoro-1-methyl-1H-indazole

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Compound of Interest

Compound Name: 4-Fluoro-1-methyl-1H-indazole

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An In-Depth Guide to the Synthesis of Novel Derivatives from **4-Fluoro-1-methyl-1H-indazole**

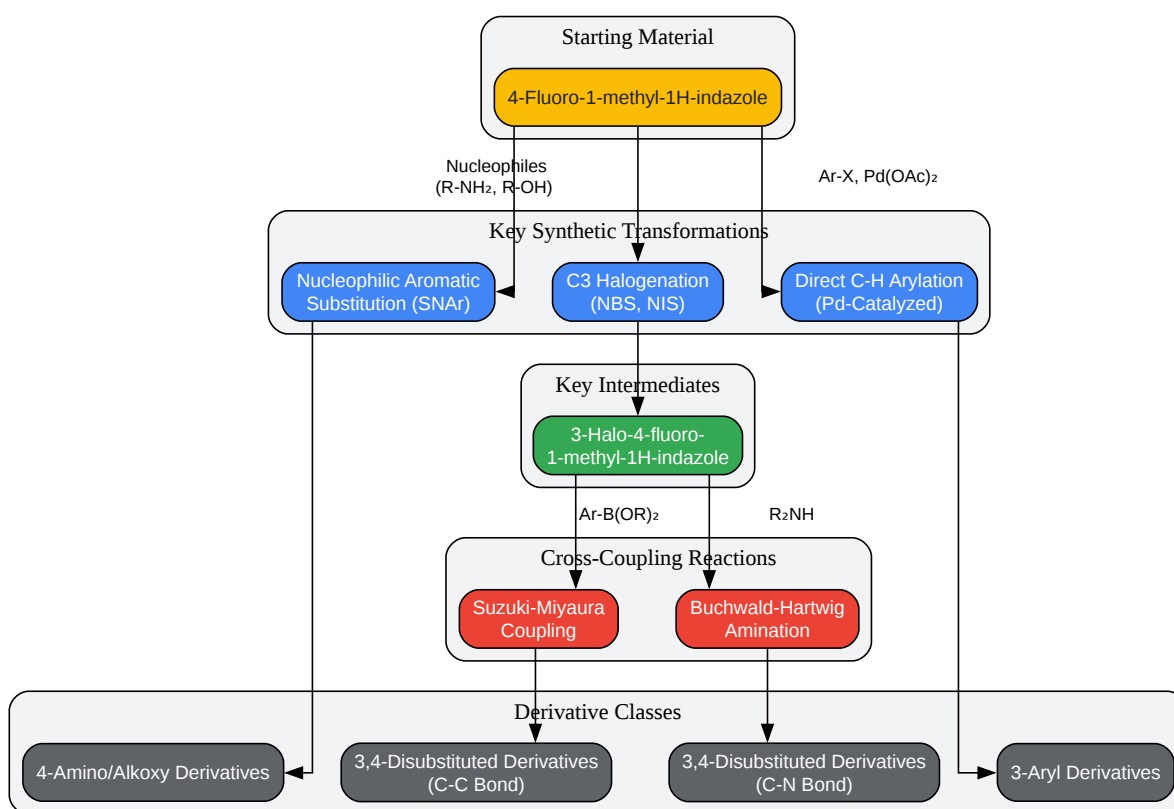
Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 4-Fluoro-1-methyl-1H-indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacological profile by modulating its metabolic stability, lipophilicity, pKa, and binding affinity for target proteins.[3][4][5]

The compound **4-Fluoro-1-methyl-1H-indazole** (1) is a particularly valuable building block for drug discovery.[1] The fluorine atom at the 4-position offers a handle for nucleophilic aromatic substitution and modulates the electronic properties of the benzene ring. The methyl group at the N1 position prevents tautomerization and provides a consistent structural motif for molecular design.[2]

This guide provides a comprehensive overview of key synthetic routes to generate novel derivatives from **4-Fluoro-1-methyl-1H-indazole**, complete with detailed protocols and mechanistic insights. We will explore palladium-catalyzed cross-coupling reactions, direct C-H activation, and nucleophilic aromatic substitution, providing researchers with the foundational knowledge to expand their chemical library.



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Synthetic pathways from **4-Fluoro-1-methyl-1H-indazole**.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing nature of the indazole ring system activates the C4-fluorine for nucleophilic aromatic substitution (S_NAr). This reaction pathway is a direct and efficient method for introducing a variety of functional groups, such as amines and ethers, at this position. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate that is stabilized by the aromatic system.^{[6][7]}

General scheme for S_NAr at the C4-position.

Causality Behind Experimental Choices

- **Solvent:** High-boiling polar aprotic solvents like DMF, DMAc, or NMP are preferred. They effectively solvate the cation of the base, increasing the nucleophilicity of the reacting species, and can support the higher temperatures often required to overcome the activation energy of the reaction.
- **Base:** A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial. Its role is to deprotonate the incoming nucleophile (e.g., an amine or alcohol), generating the more potent anionic nucleophile required for the attack on the electron-deficient aromatic ring.
- **Temperature:** Elevated temperatures (100-160 °C) are typically necessary to drive the reaction to completion, especially for less reactive nucleophiles.

Protocol 1: Synthesis of 4-(Pyrrolidin-1-yl)-1-methyl-1H-indazole

Materials:

- **4-Fluoro-1-methyl-1H-indazole** (1.0 equiv, e.g., 150 mg)
- Pyrrolidine (1.5 equiv)
- Potassium Carbonate (K₂CO₃) (2.0 equiv)
- N,N-Dimethylformamide (DMF) (3-5 mL)
- Reaction vial with a stir bar

Procedure:

- To a dry reaction vial, add **4-Fluoro-1-methyl-1H-indazole**, K_2CO_3 , and a stir bar.
- Add DMF, followed by pyrrolidine.
- Seal the vial tightly and heat the mixture to 120 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Nucleophile	Base	Solvent	Temp (°C)	Typical Yield (%)
Morpholine	K_2CO_3	DMF	120	85-95
Piperidine	Cs_2CO_3	NMP	140	80-90
Sodium Methoxide	N/A	THF/MeOH	65	75-85

Section 2: C3-Functionalization via Halogenation and Cross-Coupling

While the C4 position is reactive towards $SNAr$, the C3 position is a prime target for diversification via C-H activation or cross-coupling reactions.^{[8][9]} A robust strategy involves

initial halogenation at the C3 position, followed by well-established palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.

Step 2a: C3-Halogenation

Direct halogenation of the indazole core at the C3 position can be achieved using electrophilic halogenating agents. N-Iodosuccinimide (NIS) and N-Bromosuccinimide (NBS) are effective reagents for this transformation. This step is critical as it installs a handle for subsequent cross-coupling.^[8]

Protocol 2: Synthesis of 3-Iodo-4-fluoro-1-methyl-1H-indazole

Materials:

- **4-Fluoro-1-methyl-1H-indazole** (1.0 equiv)
- N-Iodosuccinimide (NIS) (1.1 equiv)
- Acetonitrile (ACN)
- Reaction flask with a stir bar

Procedure:

- Dissolve **4-Fluoro-1-methyl-1H-indazole** in acetonitrile in a round-bottom flask.
- Add NIS in one portion at room temperature.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.
- Remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

- The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Step 2b: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.^[10] Using the 3-iodo intermediate, a wide array of aryl and heteroaryl groups can be introduced at the C3 position.^{[11][12]}

General scheme for Suzuki-Miyaura coupling.

Protocol 3: Suzuki Coupling with Phenylboronic Acid

Materials:

- 3-Iodo-4-fluoro-1-methyl-1H-indazole (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl_2) (0.05 equiv)
- Potassium Carbonate (K_2CO_3) (3.0 equiv)
- 1,4-Dioxane and Water (4:1 mixture)
- Schlenk tube or microwave vial

Procedure:

- To a Schlenk tube, add the 3-iodo-indazole, phenylboronic acid, Pd(dppf)Cl_2 , and K_2CO_3 .
- Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
- Add the degassed 1,4-dioxane/water solvent mixture via syringe.
- Seal the tube and heat the reaction mixture to 90-100 °C for 8-12 hours.

- After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Wash the filtrate with water and brine, then dry over anhydrous Na_2SO_4 .
- Concentrate and purify the residue by flash column chromatography.

Boronic Acid	Catalyst	Base	Solvent	Temp (°C)	Typical Yield (%)
4-Methoxyphenylboronic acid	$\text{Pd}(\text{dppf})\text{Cl}_2$	K_2CO_3	Dioxane/ H_2O	100	75-90
3-Pyridinylboronic acid	$\text{Pd}(\text{PPh}_3)_4$	Cs_2CO_3	DME/ H_2O	90	65-80
Thiophene-2-boronic acid	$\text{Pd}(\text{dppf})\text{Cl}_2$	K_2CO_3	Dioxane/ H_2O	100	70-85

Step 2c: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines.^[13] This reaction is exceptionally useful for synthesizing anilines and related structures, which are prevalent in pharmaceuticals.^{[14][15]}

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Materials:

- 3-Bromo-4-fluoro-1-methyl-1H-indazole (1.0 equiv)
- Morpholine (1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.02 equiv)

- Xantphos (ligand) (0.04 equiv)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Anhydrous Toluene
- Schlenk tube

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add $\text{Pd}_2(\text{dba})_3$, Xantphos, and NaOtBu.
- Add the 3-bromo-indazole and a stir bar.
- Add anhydrous toluene, followed by morpholine.
- Seal the tube and heat the reaction mixture to 110 °C for 12-18 hours.
- Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
- Wash the filtrate with water and brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purify the crude product by flash column chromatography.

Section 3: Direct C-H Arylation

Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization (i.e., halogenation) of the substrate.^[16] For 1-substituted indazoles, the C3 position is often susceptible to palladium-catalyzed direct arylation with aryl halides.^{[17][18]}

Causality Behind Experimental Choices

- Catalyst/Ligand: A palladium(II) source like $\text{Pd}(\text{OAc})_2$ is common. The choice of ligand is critical; bidentate ligands like 1,10-phenanthroline (Phen) have proven effective in promoting C-H activation at the C3 position of indazoles.^{[18][19]}
- Oxidant/Base: The mechanism often involves a concerted metalation-deprotonation (CMD) pathway. A base, such as K_2CO_3 or KOAc, is required. In some protocols, an oxidant like

silver carbonate (Ag_2CO_3) is used to facilitate the catalytic cycle.[16]

- Solvent: High-boiling point solvents like DMA, toluene, or mesitylene are typically used to achieve the necessary reaction temperatures (130-150 °C).[17]

Protocol 5: Direct C3-Arylation with 4-Iodotoluene

Materials:

- **4-Fluoro-1-methyl-1H-indazole** (1.0 equiv)
- 4-Iodotoluene (1.5 equiv)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$) (0.05 equiv)
- 1,10-Phenanthroline (0.10 equiv)
- Potassium Carbonate (K_2CO_3) (2.0 equiv)
- Anhydrous N,N-Dimethylacetamide (DMA)
- Schlenk tube

Procedure:

- Add **4-Fluoro-1-methyl-1H-indazole**, 4-iodotoluene, $\text{Pd}(\text{OAc})_2$, 1,10-phenanthroline, and K_2CO_3 to a dry Schlenk tube.
- Evacuate and backfill the tube with an inert gas (Argon) three times.
- Add anhydrous DMA via syringe.
- Seal the tube and heat the mixture to 140 °C in an oil bath for 24 hours.
- Cool the reaction to room temperature and dilute with water.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate.

- Purify the product via flash column chromatography.

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